Cas no 103678-25-7 ((2S)-2-(4-Chlorophenyl)aminopropanoic Acid)

(2S)-2-(4-Chlorophenyl)aminopropanoic Acid is a chiral amino acid derivative featuring a 4-chlorophenyl substituent on the α-carbon. This compound is of interest in pharmaceutical and biochemical research due to its structural similarity to phenylalanine, making it a potential building block for peptide synthesis or enzyme inhibition studies. The (S)-configuration ensures stereochemical specificity, which is critical for applications requiring enantiopure intermediates. Its chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The compound’s purity and well-defined stereochemistry make it suitable for mechanistic studies and drug development. Handling should adhere to standard safety protocols for aromatic amines and halogenated compounds.
(2S)-2-(4-Chlorophenyl)aminopropanoic Acid structure
103678-25-7 structure
Product name:(2S)-2-(4-Chlorophenyl)aminopropanoic Acid
CAS No:103678-25-7
MF:C9H10NO2Cl
MW:199.634
CID:3564590
PubChem ID:7152545

(2S)-2-(4-Chlorophenyl)aminopropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Alanine, N-(4-chlorophenyl)-
    • (2S)-2-[(4-chlorophenyl)amino]propanoic acid
    • (2S)-2-[(4-chlorophenyl)amino]propanoicacid
    • 103678-25-7
    • SCHEMBL1421530
    • p-chlorophenyl-alanine
    • EN300-192033
    • (2S)-2-(4-chloroanilino)propanoic acid
    • (2S)-2-(4-Chlorophenyl)aminopropanoic Acid
    • Inchi: InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1
    • InChI Key: LKAFPNQADHUXMM-LURJTMIESA-N

Computed Properties

  • Exact Mass: 199.0400063g/mol
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 2.5

(2S)-2-(4-Chlorophenyl)aminopropanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-192033-0.1g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
0.1g
$272.0 2023-09-17
Enamine
EN300-192033-2.5g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
2.5g
$1539.0 2023-09-17
Enamine
EN300-192033-0.05g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
0.05g
$182.0 2023-09-17
Enamine
EN300-192033-0.5g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
0.5g
$613.0 2023-09-17
Enamine
EN300-192033-1g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
1g
$785.0 2023-09-17
A2B Chem LLC
AW14300-100mg
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
100mg
$322.00 2024-04-20
1PlusChem
1P01BH6K-250mg
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
250mg
$468.00 2025-03-19
Aaron
AR01BHEW-10g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
10g
$4667.00 2023-12-16
1PlusChem
1P01BH6K-5g
(2S)-2-[(4-chlorophenyl)amino]propanoic acid
103678-25-7 95%
5g
$2877.00 2023-12-26
TRC
C373735-50mg
(2S)-2-[(4-Chlorophenyl)amino]propanoic Acid
103678-25-7
50mg
$ 210.00 2022-04-01

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